molecular formula C12H10F3NO2 B123516 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid CAS No. 153233-36-4

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid

Cat. No. B123516
M. Wt: 257.21 g/mol
InChI Key: RJIJUJRAERDEMV-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid” is an organic compound with the formula C12H10F3NO2 . It is also known as 1H-Indole-3-propanoic acid, β-(trifluoromethyl)- . The compound has a molecular weight of 257.21 .


Molecular Structure Analysis

The linear formula for “4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid” is C12H10F3NO2 . The compound has a molecular weight of 257.21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid” are not fully detailed in the search results. It is known that the compound has a molecular weight of 257.21 .

Scientific Research Applications

Synthesis of Enantiomerically Pure Derivatives

Research by Gautschi, Schweizer, and Seebach (1994) demonstrated the preparation of enantiomerically pure 3-hydroxy-3-trifluoromethyl-propionic acid and esters, branched in the 2- or 3-position, from (R)- or (S)-4,4,4-trifluoro-3-hydroxy-butanoic acid. This study highlights the utility of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid in synthesizing compounds with potential pharmaceutical applications (Gautschi, Schweizer, & Seebach, 1994).

Use in Organic Synthesis

In 2005, B. Narsaiah and J. S. Yadav discussed the utility of ethyl 4,4,4-trifluoroacetoacetate, a derivative of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid, as an active synthon for the trifluoromethyl group in organic synthesis. This underlines its importance in synthesizing various organic compounds (Narsaiah & Yadav, 2005).

Development of Urease Inhibitors

A study by Nazir et al. (2018) involved the transformation of 4-(1H-indol-3-yl)butanoic acid into various compounds, showcasing its role in synthesizing potent urease inhibitors, which are valuable in therapeutic drug design (Nazir et al., 2018).

Alkyne Hydroarylation

Flury et al. (2022) developed a method for alkyne hydroarylation using 4,4,4-trifluoro-3-(indol-3-yl)butanoic acid derivatives. This method has potential applications in the synthesis of biologically active compounds (Flury et al., 2022).

Synthesis of N-heteroaryl(trifluoromethyl)hydroxyalkanoic Acid Esters

Research by Abid and Török (2005) highlighted the synthesis of N-heteroaryl(trifluoromethyl)hydroxyalkanoic acid esters using a solid acid-catalyzed process, demonstrating another versatile application of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid (Abid & Török, 2005).

Role in Plant Growth Regulation

Katayama and Gautam (1997) synthesized fluorinated plant growth regulators using 4,4,4-trifluoro-3-(3-indolyl)butyric acids. This suggests its potential application in agriculture (Katayama & Gautam, 1997).

Potentiometric and Thermodynamic Studies

A study by Mubarak and El-Bindary (2010) focused on potentiometric and thermodynamic studies of 4-(1H-indol-3-yl)butanoic acid and its metal complexes. This research provides insights into the physical and chemical properties of the compound, relevant for material science (Mubarak & El-Bindary, 2010).

properties

IUPAC Name

4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c13-12(14,15)9(5-11(17)18)8-6-16-10-4-2-1-3-7(8)10/h1-4,6,9,16H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIJUJRAERDEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345895
Record name 4,4,4-Trifluoro-3-(3-indolyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid

CAS RN

153233-36-4
Record name 4,4,4-Trifluoro-3-(3-indolyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-4,4,4-Trifluoro-3-(3-indolyl)butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OY Fedorovskii, AY Volkonskii, AS Golubev… - Russian Chemical …, 2017 - Springer
Ethyl α-nitro-β-trifluoromethyl acrylate was synthesized by nucleophile-catalyzed reaction of ethyl nitroacetate with excess trifluoroacetaldehyde methyl hemiacetal and subsequent …
Number of citations: 11 link.springer.com

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